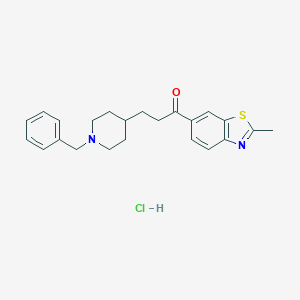
Mebbpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mebbpp is a chemical compound that has been extensively studied in the field of scientific research. It is a synthetic molecule that has shown great potential in a variety of applications, from drug development to material science. In
Mécanisme D'action
The mechanism of action of Mebbpp is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Mebbpp has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor properties.
Effets Biochimiques Et Physiologiques
Mebbpp has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor properties. Mebbpp has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mebbpp in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using Mebbpp in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are a number of future directions for research on Mebbpp. One area of research could focus on developing more efficient synthesis methods for Mebbpp. Another area of research could focus on further exploring its potential applications in drug development and material science. Additionally, more research could be done to better understand the mechanism of action of Mebbpp and its biochemical and physiological effects.
Méthodes De Synthèse
Mebbpp is synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 4-bromoaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an intermediate product. This intermediate product is then reacted with triethylamine to form the final product, Mebbpp.
Applications De Recherche Scientifique
Mebbpp has been extensively studied for its potential applications in drug development. It has been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. Mebbpp has also been studied for its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
149292-56-8 |
|---|---|
Nom du produit |
Mebbpp |
Formule moléculaire |
C23H27ClN2OS |
Poids moléculaire |
415 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-4-yl)-1-(2-methyl-1,3-benzothiazol-6-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H26N2OS.ClH/c1-17-24-21-9-8-20(15-23(21)27-17)22(26)10-7-18-11-13-25(14-12-18)16-19-5-3-2-4-6-19;/h2-6,8-9,15,18H,7,10-14,16H2,1H3;1H |
Clé InChI |
JCRRTHOBVNDWLU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
Synonymes |
1-(2-methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one MeBBPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



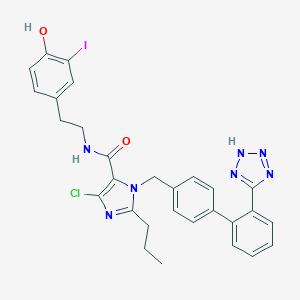
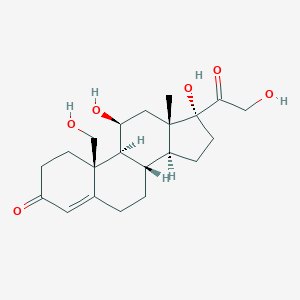
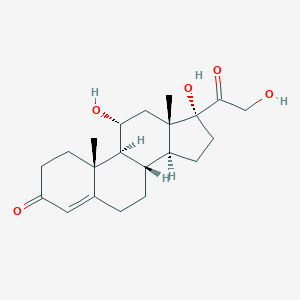
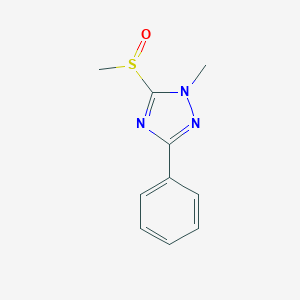
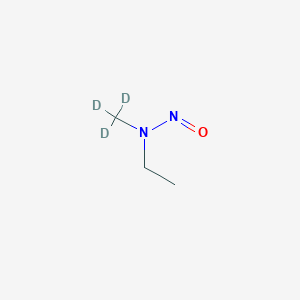
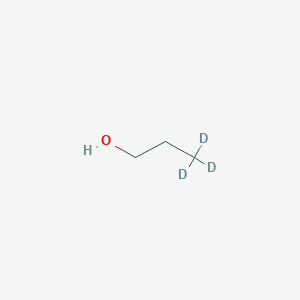
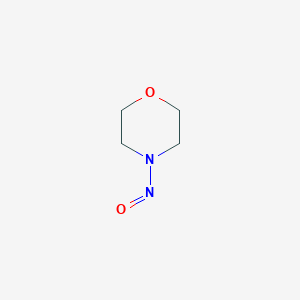
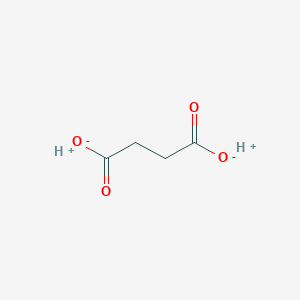
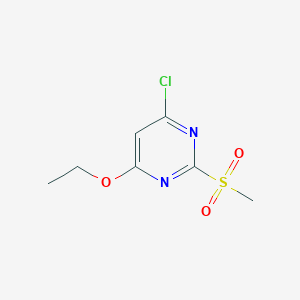
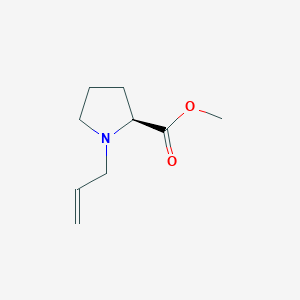
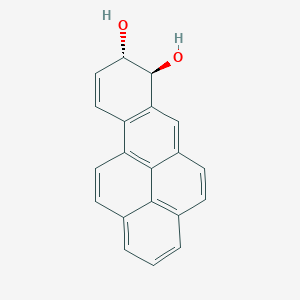
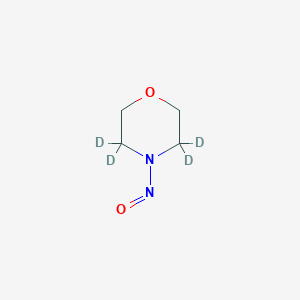
![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)